molecular formula C12H20ClNO B8286367 11-Cyanoundecanoyl chloride

11-Cyanoundecanoyl chloride

Cat. No.: B8286367
M. Wt: 229.74 g/mol
InChI Key: FABQNUFZSPKYLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-Cyanoundecanoyl chloride is a specialized organic compound characterized by a linear hydrocarbon chain (11 carbons) terminating in a reactive acyl chloride group (–COCl) and a cyano group (–CN) at the opposite end. Its molecular formula is C₁₂H₂₀ClNO, with a calculated molecular weight of 229.75 g/mol. This bifunctional molecule combines the reactivity of an acyl chloride (prone to nucleophilic substitution) with the electron-withdrawing nature of a nitrile group, making it valuable in synthesizing polymers, surfactants, or pharmaceutical intermediates. While direct experimental data (e.g., melting point, boiling point) for this compound is scarce in the provided evidence, its properties can be inferred from structurally related compounds like undecanoyl chloride (C₁₁H₂₁ClO, MW 204.74) .

Properties

Molecular Formula

C12H20ClNO

Molecular Weight

229.74 g/mol

IUPAC Name

11-cyanoundecanoyl chloride

InChI

InChI=1S/C12H20ClNO/c13-12(15)10-8-6-4-2-1-3-5-7-9-11-14/h1-10H2

InChI Key

FABQNUFZSPKYLR-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCC(=O)Cl)CCCCC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 11-cyanoundecanoyl chloride with structurally analogous acyl chlorides and nitrile-containing compounds, highlighting key differences in molecular features, reactivity, and applications.

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications
11-Cyanoundecanoyl chloride C₁₂H₂₀ClNO 229.75* Acyl chloride (–COCl), nitrile (–CN) High reactivity for nucleophilic substitution; potential use in specialty polymers
Undecanoyl chloride C₁₁H₂₁ClO 204.74 Acyl chloride (–COCl) Used as a reagent for introducing undecanoyl groups; limited safety data
2,2-Dimethylbutyryl chloride C₆H₁₁ClO 134.60 Branched acyl chloride Shorter chain; used in esterification reactions
6-Chlorohexanoic acid C₆H₁₁ClO₂ 150.60 Carboxylic acid (–COOH), chloro Intermediate in pharmaceutical synthesis; less reactive than acyl chlorides
Chlorocyclohexane C₆H₁₁Cl 118.61 Alkyl chloride Solvent or alkylating agent; non-polar due to cyclohexane ring

*Calculated value based on structural formula.

Key Comparison Points:

  • Chain Length and Polarity: 11-Cyanoundecanoyl chloride’s long hydrocarbon chain increases hydrophobicity compared to shorter analogs like 2,2-dimethylbutyryl chloride. However, the polar –CN group enhances solubility in polar aprotic solvents (e.g., DMF) relative to undecanoyl chloride . Chlorocyclohexane lacks polar functional groups, making it less reactive but more volatile .
  • Reactivity: Acyl chlorides (e.g., undecanoyl chloride) are highly reactive toward nucleophiles (e.g., amines, alcohols). The –CN group in 11-cyanoundecanoyl chloride may further activate the acyl chloride via electron withdrawal, accelerating reactions like amidation . 6-Chlorohexanoic acid, with a –COOH group, is less reactive and typically requires coupling agents for condensation reactions .
  • Applications: Undecanoyl chloride: Primarily used in organic synthesis for lipid conjugation or surfactants . 11-Cyanoundecanoyl chloride: Likely employed in niche applications requiring dual functionality, such as creating self-assembling monolayers or crosslinkable polymers .

Q & A

Q. How to ensure reproducibility in studies using 11-cyanoundecanoyl chloride?

  • Methodological Answer :
  • Detailed documentation : Log batch-specific impurities (via GC-MS) and solvent lot numbers.
  • Open data : Share spectra and crystallographic data in repositories like Cambridge Structural Database.
  • Peer validation : Collaborate with independent labs to verify key findings .

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